

An In-depth Technical Guide to 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Cat. No.: B171530

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethoxy)benzonitrile, with the CAS number 1214334-83-4, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring a bromo group, a nitrile moiety, and a trifluoromethoxy substituent, makes it a versatile synthetic building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, potential applications, and illustrative synthetic methodologies.

The presence of the trifluoromethoxy (-OCF₃) group is particularly noteworthy. This substituent is often employed as a bioisostere for other functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.^[1] The bromo group serves as a convenient handle for a variety of cross-coupling reactions, while the nitrile group can be transformed into other functional groups or participate in cyclization reactions.^[2]

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of **2-Bromo-4-(trifluoromethoxy)benzonitrile**.

Identifier	Value
CAS Number	1214334-83-4
Molecular Formula	C ₈ H ₃ BrF ₃ NO[3]
Molecular Weight	266.02 g/mol [3][4]
IUPAC Name	2-bromo-4-(trifluoromethoxy)benzonitrile
InChI	1S/C8H3BrF3NO/c9-7-3-6(14-8(10,11,12))2-1-5(7)4-13/h1-3H[5]
InChI Key	KQXCJMMGFMNVWGL-UHFFFAOYSA-N[5]
SMILES	BrC1=C(C#N)C=CC(=C1)OC(F)(F)F[3]

Physical Property	Value
Appearance	White to off-white low melting solid[6]
Boiling Point	265 °C[7]
Density	1.75 g/cm ³ [6][7]
Flash Point	114 °C[6][7]
Purity	Typically ≥97%[3]
Storage	Store at room temperature, sealed in a dry environment[3][6]

Computational Data	Value
LogP	3.21938[3]
Topological Polar Surface Area (TPSA)	33.02 Å ² [3]
Hydrogen Bond Acceptors	2[3]
Hydrogen Bond Donors	0[3]
Rotatable Bonds	1[3]

Applications in Research and Development

2-Bromo-4-(trifluoromethoxy)benzonitrile is a valuable intermediate primarily utilized in the synthesis of novel compounds for pharmaceutical and materials science applications.^[8]

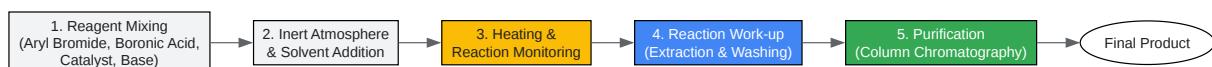
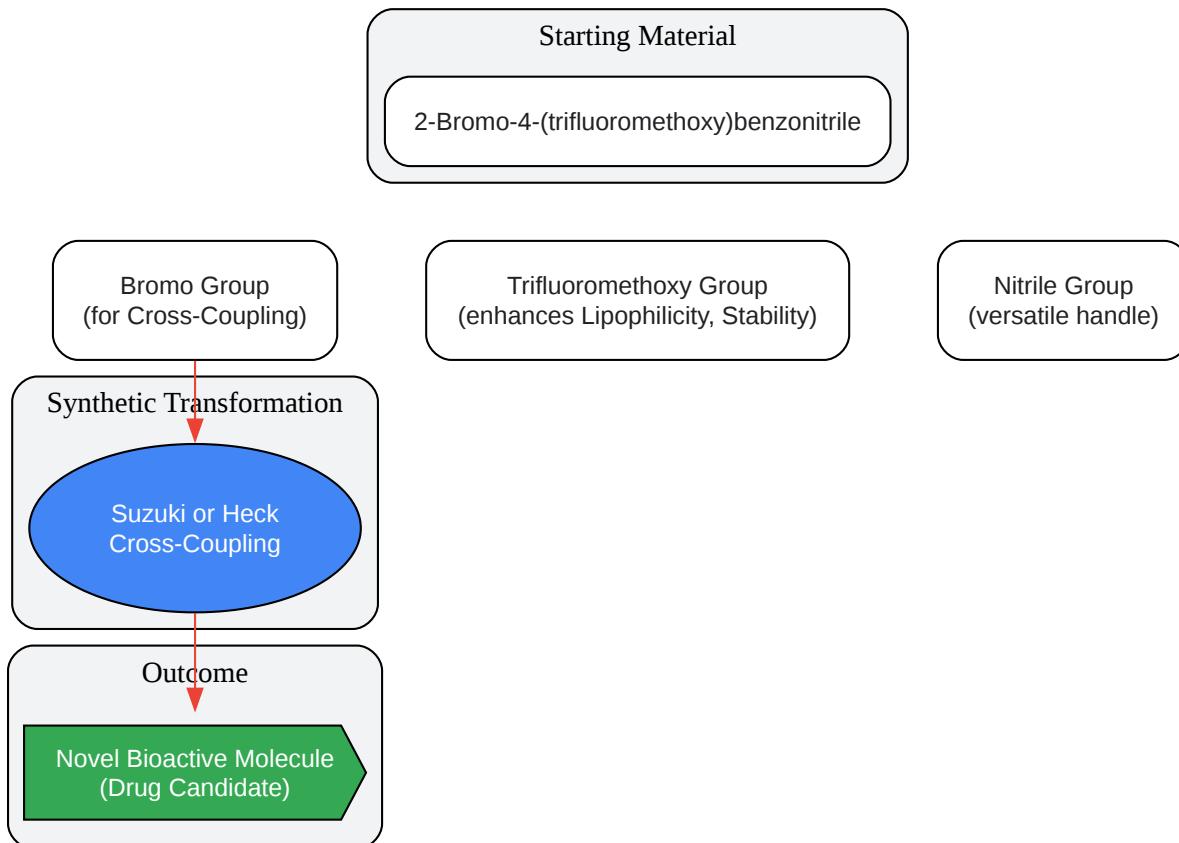
- Pharmaceutical Research: The trifluoromethoxy group can improve the pharmacokinetic profile of drug candidates. This building block is used in the synthesis of potential anti-inflammatory agents and other bioactive molecules.^[8] The combination of the bromo and nitrile groups allows for the construction of diverse heterocyclic systems, which are common scaffolds in drug discovery.
- Materials Science: The electronic properties conferred by the trifluoromethoxy and nitrile groups make this compound a useful precursor for the development of advanced materials, such as those used in fluorescent probes.^[8] The thermal stability of materials can also be enhanced by the incorporation of the -OCF₃ group.^[8]
- Synthetic Chemistry: This compound is a versatile substrate for various organic reactions. The bromo substituent is well-suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for forming carbon-carbon bonds.^[1] The electron-withdrawing nature of the nitrile and trifluoromethoxy groups can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.^[1]

Synthetic Pathways and Methodologies

While specific experimental protocols for the synthesis and reactions of **2-Bromo-4-(trifluoromethoxy)benzonitrile** are proprietary and not widely published, this section provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this type of aryl bromide.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.



- Reaction Setup: To an oven-dried reaction vessel, add **2-Bromo-4-(trifluoromethoxy)benzonitrile** (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

- Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.
- Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizations

Diagram 1: Synthetic Utility in Drug Discovery

The following diagram illustrates the role of **2-Bromo-4-(trifluoromethoxy)benzonitrile** as a starting material in a drug discovery workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-5-(trifluoromethoxy)benzonitrile|CAS 1804402-93-4 [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. chemscene.com [chemscene.com]
- 4. CAS 1214334-83-4 | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Bromo-4-(trifluoromethoxy)benzonitrile | 1214334-83-4 [sigmaaldrich.com]
- 6. 2-Bromo-4-(Trifluoromethoxy)benzonitrile CAS#: 1214334-83-4 [m.chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. nbinno.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-4-(Trifluoromethoxy)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b171530#2-bromo-4-trifluoromethoxy-benzonitrile-cas-number-1214334-83-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com